molecular formula C16H25NO2SSi2 B14536942 2-Phenyl-4-(2,2,6,6-tetramethyl-3,5-dioxa-2,6-disilaheptan-4-ylidene)-4,5-dihydro-1,3-thiazole CAS No. 62175-43-3

2-Phenyl-4-(2,2,6,6-tetramethyl-3,5-dioxa-2,6-disilaheptan-4-ylidene)-4,5-dihydro-1,3-thiazole

Cat. No.: B14536942
CAS No.: 62175-43-3
M. Wt: 351.6 g/mol
InChI Key: PBPSQKXOFLKTKP-UHFFFAOYSA-N
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Description

2-Phenyl-4-(2,2,6,6-tetramethyl-3,5-dioxa-2,6-disilaheptan-4-ylidene)-4,5-dihydro-1,3-thiazole is a complex organic compound that features a thiazole ring, a phenyl group, and a unique silane-based substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-4-(2,2,6,6-tetramethyl-3,5-dioxa-2,6-disilaheptan-4-ylidene)-4,5-dihydro-1,3-thiazole typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow synthesis and the use of automated reactors might be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially affecting the thiazole ring or the phenyl group.

    Reduction: Reduction reactions could target specific functional groups within the molecule, altering its chemical properties.

    Substitution: Substitution reactions might involve the replacement of hydrogen atoms or functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Transition metal catalysts like palladium or platinum might be used in various reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce different thiazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: Used in the development of advanced materials, such as polymers or coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects would involve interactions with specific molecular targets. For example, it might bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism would depend on the context of its application, such as its role in a chemical reaction or its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-4,5-dihydro-1,3-thiazole: Lacks the silane-based substituent.

    4-(2,2,6,6-Tetramethyl-3,5-dioxa-2,6-disilaheptan-4-ylidene)-4,5-dihydro-1,3-thiazole: Lacks the phenyl group.

Uniqueness

The uniqueness of 2-Phenyl-4-(2,2,6,6-tetramethyl-3,5-dioxa-2,6-disilaheptan-4-ylidene)-4,5-dihydro-1,3-thiazole lies in its combination of a thiazole ring, a phenyl group, and a silane-based substituent

Properties

CAS No.

62175-43-3

Molecular Formula

C16H25NO2SSi2

Molecular Weight

351.6 g/mol

IUPAC Name

trimethyl-[(2-phenyl-1,3-thiazol-4-ylidene)-trimethylsilyloxymethoxy]silane

InChI

InChI=1S/C16H25NO2SSi2/c1-21(2,3)18-16(19-22(4,5)6)14-12-20-15(17-14)13-10-8-7-9-11-13/h7-11H,12H2,1-6H3

InChI Key

PBPSQKXOFLKTKP-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC(=C1CSC(=N1)C2=CC=CC=C2)O[Si](C)(C)C

Origin of Product

United States

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